Androsta-5,16-dien-3-yl acetate
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Overview
Description
It is primarily known for its role as a prodrug of abiraterone, which is used in the treatment of metastatic castration-resistant prostate cancer and metastatic high-risk castration-sensitive prostate cancer . The compound is a potent inhibitor of the enzyme CYP17A1, which is crucial for androgen biosynthesis .
Preparation Methods
The synthesis of androsta-5,16-dien-3-yl acetate involves several steps. One common method includes the acetylation of androsta-5,16-dien-3-ol using acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine in toluene . Another method involves the palladium-catalyzed cross-coupling of steroidal 17-enol triflate with a pyridyl-containing nucleophilic coupling partner . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Androsta-5,16-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form abiraterone, which is the active form used in medical treatments.
Reduction: Reduction reactions can modify the double bonds in the steroid structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Androsta-5,16-dien-3-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of androsta-5,16-dien-3-yl acetate involves its conversion to abiraterone in the body. Abiraterone inhibits the enzyme CYP17A1, which is involved in the production of androgens such as testosterone . By inhibiting this enzyme, the compound reduces androgen levels, which is beneficial in treating prostate cancer .
Comparison with Similar Compounds
Androsta-5,16-dien-3-yl acetate is unique due to its potent inhibition of CYP17A1 and its role as a prodrug of abiraterone. Similar compounds include:
17-α-Hydroxy-3,11-dioxo-androsta-1,4-diene-17-beta-carboxylic acid: Another steroidal compound with different functional groups.
Oxandrolone: A synthetic anabolic steroid with a different structure and function.
Galeterone: A compound with a similar mechanism of action but different chemical structure.
These compounds differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound in its therapeutic applications.
Properties
CAS No. |
1236-14-2 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C21H30O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h4,6,10,16-19H,5,7-9,11-13H2,1-3H3 |
InChI Key |
SGEUQNHSMHUUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C=CCC4C3CC=C2C1)C)C |
Origin of Product |
United States |
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